N~3~,N~5~-BIS(3-CHLORO-4-METHYLPHENYL)-1-METHYL-1H-PYRAZOLE-3,5-DICARBOXAMIDE
Overview
Description
N,N’-bis(3-chloro-4-methylphenyl)-1-methyl-1H-pyrazole-3,5-dicarboxamide: is a synthetic organic compound known for its unique chemical structure and potential applications in various fields. This compound is characterized by the presence of two 3-chloro-4-methylphenyl groups attached to a pyrazole ring, which is further substituted with a methyl group and two carboxamide groups. The molecular formula of this compound is C22H18Cl2N4O2.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N,N’-bis(3-chloro-4-methylphenyl)-1-methyl-1H-pyrazole-3,5-dicarboxamide typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.
Substitution with 3-chloro-4-methylphenyl Groups: The substitution of the pyrazole ring with 3-chloro-4-methylphenyl groups can be achieved through a nucleophilic aromatic substitution reaction using appropriate halogenated precursors.
Introduction of Carboxamide Groups: The carboxamide groups can be introduced through the reaction of the substituted pyrazole with an appropriate amine and a carboxylating agent such as phosgene or carbonyldiimidazole.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group attached to the pyrazole ring, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can target the carboxamide groups, converting them into amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Electrophilic reagents like nitric acid for nitration or bromine for halogenation.
Major Products:
Oxidation: Formation of carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
Chemistry:
- Used as a building block for the synthesis of more complex organic molecules.
- Studied for its reactivity and potential as a ligand in coordination chemistry.
Biology:
- Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine:
- Explored as a potential drug candidate due to its unique structure and possible interactions with biological targets.
Industry:
- Utilized in the development of new materials, such as polymers and coatings, due to its stability and functional groups.
Mechanism of Action
The mechanism of action of N,N’-bis(3-chloro-4-methylphenyl)-1-methyl-1H-pyrazole-3,5-dicarboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The presence of carboxamide groups allows for hydrogen bonding interactions, while the aromatic rings can participate in π-π stacking interactions. These interactions can influence various biological pathways, leading to the observed effects.
Comparison with Similar Compounds
N,N’-bis(3-chloro-4-methylphenyl)urea: Similar in structure but lacks the pyrazole ring.
N,N’-bis(3-chloro-4-methylphenyl)formamidine: Contains formamidine groups instead of carboxamide groups.
N,N’-bis(3-chloro-4-methylphenyl)but-2-enediamide: Similar aromatic substitution but different core structure.
Uniqueness:
- The presence of the pyrazole ring in N,N’-bis(3-chloro-4-methylphenyl)-1-methyl-1H-pyrazole-3,5-dicarboxamide distinguishes it from other similar compounds.
- The combination of carboxamide groups and the pyrazole ring provides unique reactivity and potential biological activity.
This detailed article provides a comprehensive overview of N,N’-bis(3-chloro-4-methylphenyl)-1-methyl-1H-pyrazole-3,5-dicarboxamide, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
3-N,5-N-bis(3-chloro-4-methylphenyl)-1-methylpyrazole-3,5-dicarboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18Cl2N4O2/c1-11-4-6-13(8-15(11)21)23-19(27)17-10-18(26(3)25-17)20(28)24-14-7-5-12(2)16(22)9-14/h4-10H,1-3H3,(H,23,27)(H,24,28) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PSAYAELKOBLELM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C2=CC(=NN2C)C(=O)NC3=CC(=C(C=C3)C)Cl)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18Cl2N4O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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